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Compound of Interest

Compound Name:
4-(Bis(4-

iodophenyl)amino)benzaldehyde

Cat. No.: B1400577 Get Quote

An In-Depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 4-(Bis(4-
iodophenyl)amino)benzaldehyde, a key intermediate in the fields of materials science and

advanced organic synthesis. The document details the compound's fundamental chemical and

physical properties, including its molecular weight and formula. It further explores plausible

synthetic methodologies, elucidates its primary applications as a precursor for Organic Light-

Emitting Diode (OLED) materials, and outlines expected analytical characterizations. Safety

protocols and handling procedures are also provided to ensure its proper use in a research and

development setting. This guide is intended for researchers, chemists, and materials scientists

engaged in the design and synthesis of novel functional materials.

Chemical Identity and Core Properties
4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative characterized by a

central nitrogen atom bonded to a benzaldehyde moiety and two 4-iodophenyl groups. This

structure is foundational to its utility in materials science. The iodo- substituents serve as

versatile reactive sites for further chemical modification, while the triphenylamine core is known

for its electron-donating and hole-transporting properties.
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Molecular Structure
The chemical structure features a tetrahedral nitrogen center, creating a non-planar, propeller-

like geometry. This shape can inhibit intermolecular stacking (π-π stacking) in the solid state,

which is often beneficial for amorphous film formation in electronic devices.

Caption: 2D representation of 4-(Bis(4-iodophenyl)amino)benzaldehyde.

Physicochemical Properties
The compound's key identifiers and physical properties are summarized below, compiled from

various chemical suppliers.

Property Value Reference(s)

CAS Number 808758-81-8 [1][2][3][4][5]

Molecular Formula C₁₉H₁₃I₂NO [1][3][4][5]

Molecular Weight 525.13 g/mol [1][4][5]

IUPAC Name

4-(4-iodo-N-(4-

iodophenyl)anilino)benzaldehy

de

[5]

Appearance
Solid, crystalline powder,

slightly pale yellow
[1][2][4]

Melting Point 139-143 °C [2][3]

Purity Typically ≥95-97% [1][2][4][6]

Solubility

Soluble in common organic

solvents like dichloromethane,

chloroform, and THF. Sparingly

soluble in alcohols and

insoluble in water.

Synthesis and Mechanistic Considerations
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While specific proprietary synthesis routes may vary, compounds of this class are typically

synthesized via transition metal-catalyzed cross-coupling reactions. The most common and

industrially scalable methods are the Buchwald-Hartwig amination or the Ullmann

condensation.

The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and

broader substrate scope. This pathway involves the palladium-catalyzed coupling of an amine

with an aryl halide. For the synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde, a

plausible route involves the reaction of bis(4-iodophenyl)amine with 4-fluorobenzaldehyde or 4-

chlorobenzaldehyde, as the C-F or C-Cl bond is more reactive in this specific coupling than the

C-I bonds on the amine. Alternatively, reacting 4-aminobenzaldehyde with two equivalents of

1,4-diiodobenzene is also a viable, though potentially less selective, pathway.

Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination

approach.
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Caption: Generalized workflow for the synthesis of the target compound.
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Experimental Protocol (Illustrative)
This protocol is a representative, non-optimized procedure based on established Buchwald-

Hartwig amination methods. Caution: This procedure should only be performed by trained

chemists in a suitable laboratory setting.

Preparation: To an oven-dried Schlenk flask, add bis(4-iodophenyl)amine (1.0 eq), a

palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g.,

Xantphos, 2-4 mol%).

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon)

three times.

Reagent Addition: Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.1 eq)

and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

Solvent and Reaction: Add anhydrous toluene via syringe. Place the flask in a preheated oil

bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

Workup: After cooling to room temperature, quench the reaction with saturated aqueous

ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the

organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the resulting crude solid by flash column chromatography on silica gel to yield the final

product.

Applications in Research and Development
The primary value of 4-(Bis(4-iodophenyl)amino)benzaldehyde lies in its role as a versatile

building block for more complex functional molecules, particularly in the domain of organic

electronics.[6][7]

OLED Materials
The triphenylamine (TPA) core is a canonical hole-transporting material (HTM) scaffold. The

nitrogen's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its

movement through an organic film under an applied voltage.
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Core Unit: The compound itself can be used as a core to build larger, starburst-type

molecules or polymers.

Reactive Handles: The two iodine atoms are excellent leaving groups for further cross-

coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward

attachment of other functional groups, such as electron-transporting moieties, fluorescent or

phosphorescent emitters, or solubilizing chains, to precisely tune the optoelectronic

properties of the final material.[7]
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Caption: Role as a versatile building block for functional materials.

Expected Spectroscopic Characterization
Verification of the compound's identity and purity is critical. The following data are expected

from standard analytical techniques based on the molecule's functional groups.
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Technique Expected Observations

¹H NMR

- A singlet around 9.8-10.0 ppm corresponding

to the aldehyde proton (-CHO). - Multiple

doublets in the aromatic region (approx. 6.8-7.8

ppm). The protons on the benzaldehyde ring

and the two identical iodophenyl rings will give

rise to distinct AA'BB' or simple doublet patterns.

¹³C NMR

- A signal for the aldehyde carbonyl carbon

around 190 ppm. - Aromatic carbon signals

between 110-150 ppm. The carbon atom

bonded to iodine (C-I) will appear at a

characteristically higher field (lower ppm, ~90-

100 ppm) compared to other aromatic carbons.

FTIR

- Strong C=O stretching vibration for the

aldehyde at ~1690-1710 cm⁻¹. - C-H stretching

for the aldehyde proton often visible as two

weak bands around 2720 and 2820 cm⁻¹. -

Aromatic C=C stretching vibrations around

1580-1600 cm⁻¹. - Strong C-N stretching

vibration around 1280-1350 cm⁻¹. - C-I

stretching vibration in the far-IR region, typically

below 600 cm⁻¹.

Mass Spec (EI/ESI)

- A prominent molecular ion peak (M⁺)

corresponding to its molecular weight (m/z ≈

525.1). The high-resolution mass should match

the exact mass of C₁₉H₁₃I₂NO. - A characteristic

isotopic pattern due to the presence of two

iodine atoms.

Safety, Handling, and Storage
Proper handling and storage are essential to maintain the compound's integrity and ensure

user safety.
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Hazard Identification
The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1]

[2]

Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Handling and Storage Recommendations
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.[2] Avoid breathing dust.[2]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or

Nitrogen).[1] Keep in a cool, dark, and dry place; refrigeration at 2-8 °C is recommended for

long-term stability.[1] The compound is noted to be potentially air-sensitive.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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